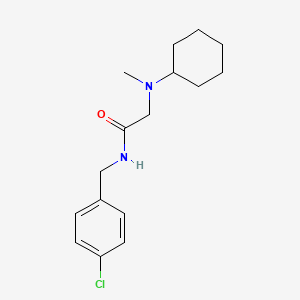![molecular formula C18H18BrN3S B4691411 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4691411.png)
3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the family of triazoles, which are known for their diverse biological activities. The unique chemical structure of this compound makes it an interesting target for synthesis and investigation.
Mechanism of Action
The exact mechanism of action of 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various cellular pathways, including the inhibition of enzymes and the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to possess anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole in lab experiments is its diverse range of biological activities. This compound has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, making it a useful tool for investigating various cellular pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe concentration of this compound for in vitro and in vivo experiments.
Future Directions
There are several future directions for the investigation of 3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. One area of interest is the development of this compound as a therapeutic agent for various diseases. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another future direction is the investigation of the mechanism of action of this compound. Understanding how this compound exerts its biological activities may lead to the development of more potent and selective compounds. Finally, the investigation of the structure-activity relationship of this compound may lead to the development of new analogs with improved biological activities.
Scientific Research Applications
3-(4-bromophenyl)-4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its biological activities. It has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
3-(4-bromophenyl)-4-ethyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3S/c1-3-22-17(14-8-10-16(19)11-9-14)20-21-18(22)23-12-15-7-5-4-6-13(15)2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWAQWBAAAXQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-di-tert-butyl-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4691348.png)
![N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4691360.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4691373.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-methylpropanamide](/img/structure/B4691388.png)
![2-(3-chlorophenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4691395.png)
![N-(2,5-dichlorophenyl)-2-[3-({2-[(5-methyl-2-furyl)methylene]hydrazino}carbonyl)-1-piperidinyl]acetamide](/img/structure/B4691419.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one](/img/structure/B4691425.png)
![1-methyl-N-(3-methylbutyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4691426.png)

![N-(3,4-dichlorophenyl)-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B4691436.png)
![3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4691443.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4691453.png)
